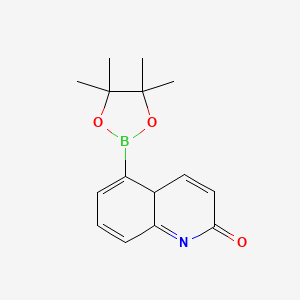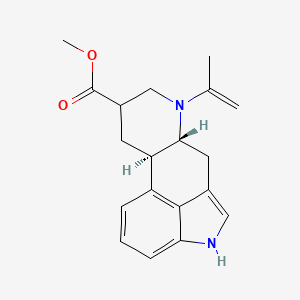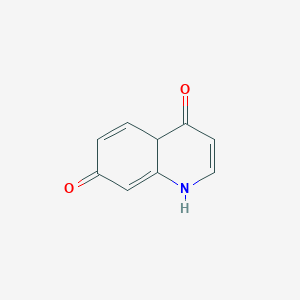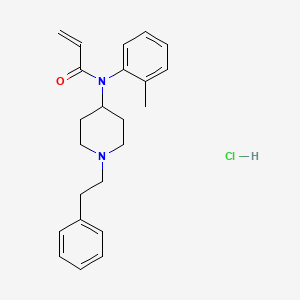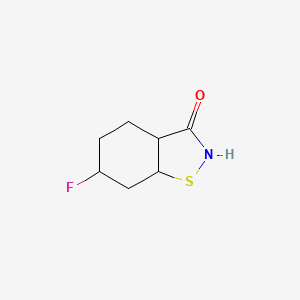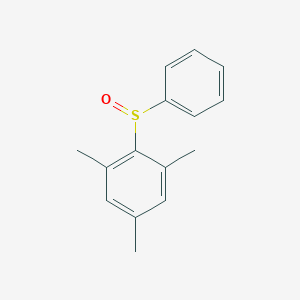![molecular formula C24H30ClN3O5 B12354992 Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)
Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Givinostat Hydrochloride Hydrate is a histone deacetylase inhibitor developed by Italfarmaco. It is primarily used for the treatment of Duchenne muscular dystrophy and polycythemia vera. This compound has gained attention due to its ability to modulate gene expression by inhibiting histone deacetylase enzymes, which play a crucial role in the regulation of DNA transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Givinostat Hydrochloride Hydrate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:
Formation of the core structure: This involves the reaction of naphthalene derivatives with appropriate reagents to form the naphthyl core.
Functionalization: Introduction of functional groups such as hydroxamic acid and carbamate moieties through reactions involving reagents like hydroxylamine and isocyanates.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Givinostat Hydrochloride Hydrate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Givinostat Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxamic acid moiety, potentially altering its activity.
Reduction: Reduction reactions can affect the carbamate group, impacting the compound’s stability.
Substitution: Substitution reactions can occur at the naphthyl core, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Givinostat with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Givinostat Hydrochloride Hydrate has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.
Medicine: Primarily used in the treatment of Duchenne muscular dystrophy and polycythemia vera. It has also shown potential in treating other inflammatory diseases and cancers.
Industry: Employed in the development of new therapeutic agents targeting histone deacetylases
Mechanism of Action
Givinostat Hydrochloride Hydrate exerts its effects by inhibiting histone deacetylase enzymes. These enzymes remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, Givinostat Hydrochloride Hydrate promotes a more relaxed chromatin structure, enhancing gene expression. This mechanism is particularly beneficial in diseases where aberrant gene expression plays a key role, such as Duchenne muscular dystrophy .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: Used for the treatment of multiple myeloma.
Romidepsin: Employed in the treatment of peripheral T-cell lymphoma.
Comparison: Givinostat Hydrochloride Hydrate is unique due to its specific application in Duchenne muscular dystrophy and its ability to target multiple histone deacetylase enzymes. Unlike other histone deacetylase inhibitors, Givinostat has shown efficacy in reducing inflammation and muscle loss in muscular dystrophy, making it a valuable therapeutic agent .
Properties
Molecular Formula |
C24H30ClN3O5 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
diethyl-[[6-[[4-(hydroxycarbamoyl)phenyl]carbamoyloxymethyl]naphthalen-2-yl]methyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 |
InChI Key |
FKGKZBBDJSKCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
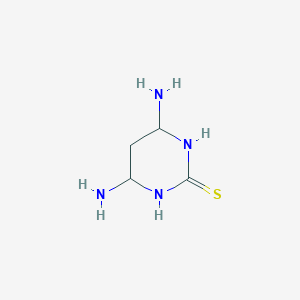
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)
![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)
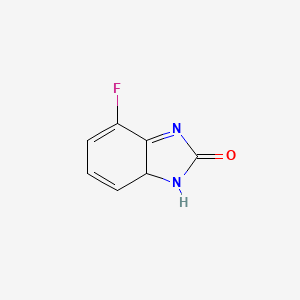
![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
